molecular formula C14H14N6OS2 B512010 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 701225-92-5

2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B512010
CAS No.: 701225-92-5
M. Wt: 346.4g/mol
InChI Key: IXINXYDGCBQQLO-UHFFFAOYSA-N
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Description

2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound with a molecular formula of C20H23N5OS This compound is known for its unique structure, which includes a triazole ring, a pyridine ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps. One common method involves the reaction of 4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol with 2-bromo-N-(1,3-thiazol-2-yl)acetamide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the pyridine ring can be reduced to an amine.

    Substitution: The hydrogen atoms on the triazole and thiazole rings can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. In the context of neuroprotection, it is believed to inhibit the aggregation of alpha-synuclein by binding to its monomeric form and preventing its misfolding and aggregation . This action helps in reducing neurotoxicity and neurodegeneration.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide lies in its specific substitution pattern on the triazole and thiazole rings, which imparts distinct chemical and biological properties. Its ability to inhibit alpha-synuclein aggregation sets it apart from other similar compounds, making it a promising candidate for further research in neuroprotection .

Properties

CAS No.

701225-92-5

Molecular Formula

C14H14N6OS2

Molecular Weight

346.4g/mol

IUPAC Name

2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C14H14N6OS2/c1-2-20-12(10-3-5-15-6-4-10)18-19-14(20)23-9-11(21)17-13-16-7-8-22-13/h3-8H,2,9H2,1H3,(H,16,17,21)

InChI Key

IXINXYDGCBQQLO-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC=CS2)C3=CC=NC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC=CS2)C3=CC=NC=C3

Origin of Product

United States

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